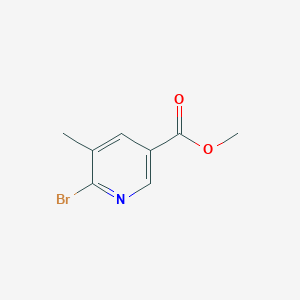
Methyl 6-bromo-5-methylnicotinate
描述
Methyl 6-bromo-5-methylnicotinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a methyl group at the 5th position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 6-bromo-5-methylnicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 5-methylnicotinate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an inert atmosphere and at low temperatures to ensure selectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired quality .
化学反应分析
Types of Reactions: Methyl 6-bromo-5-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted nicotinates.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in dehalogenated or reduced pyridine derivatives .
科学研究应用
Methyl 6-bromo-5-methylnicotinate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.
作用机制
The mechanism of action of methyl 6-bromo-5-methylnicotinate involves its interaction with specific molecular targets. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. It can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to interact with enzymes and receptors, influencing biological processes .
相似化合物的比较
Methyl 5-bromo-6-methoxynicotinate: Similar in structure but with a methoxy group instead of a methyl group.
Methyl 6-bromonicotinate: Lacks the methyl group at the 5th position.
Methyl nicotinate: Does not contain the bromine atom
Uniqueness: Methyl 6-bromo-5-methylnicotinate is unique due to the combination of a bromine atom and a methyl group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in synthetic chemistry and research applications .
属性
IUPAC Name |
methyl 6-bromo-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHHVEKWOYHXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671907 | |
| Record name | Methyl 6-bromo-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210451-92-5 | |
| Record name | Methyl 6-bromo-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride](/img/structure/B3026922.png)
![4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol](/img/structure/B3026923.png)
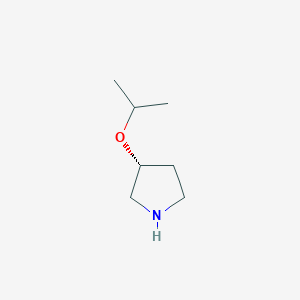
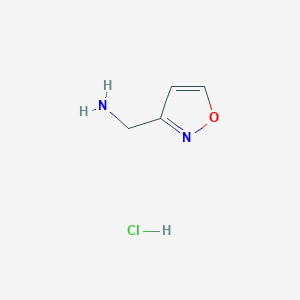
![7-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B3026927.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B3026928.png)
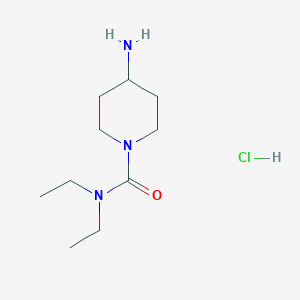
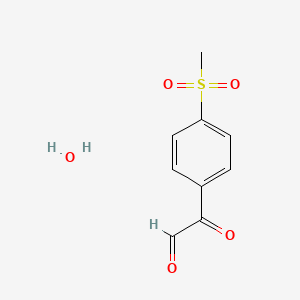
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3026933.png)
![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3026934.png)
![3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026935.png)
![1h-Pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3026938.png)
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3026942.png)
![6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026945.png)
